molecular formula C17H22ClNO B1377443 Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride CAS No. 1158513-52-0

Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride

Cat. No.: B1377443
CAS No.: 1158513-52-0
M. Wt: 291.8 g/mol
InChI Key: YXRDRSPUMZIWBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride could potentially involve amination (arylation) of aromatic aldehydes . Other methods could include the Gabriel amine synthesis, which starts with the deprotonation of phthalimide by a hydroxide base .

Scientific Research Applications

  • Synthesis and Properties of Pyrimidines : Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride has been used in the synthesis of novel pyrimidines with extended π-conjugated chains. These pyrimidines exhibit interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science (Harutyunyan, Panosyan, & Danagulyan, 2020).

  • Development of New Medicinal Compounds : Research has focused on the development of new compounds for medicinal purposes, where this compound acts as a precursor or a component. For instance, its derivatives have been studied for their potential antimicrobial activity, showcasing the broad applicability of this compound in medicinal chemistry (Habib, Hassan, & El‐Mekabaty, 2013).

  • Chemical Synthesis Processes : The compound has been utilized in various chemical synthesis processes, demonstrating its versatility in creating a wide range of chemical products. This includes its use in the synthesis of new ureido sugars and other complex organic molecules (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

  • Neuroprotective Agent Synthesis : It has been used in the synthesis of neuroprotective agents, indicating its potential role in developing treatments for neurodegenerative diseases (You-jun, 2007).

  • Corrosion Inhibition : Derivatives of this compound have been studied for their corrosion inhibition properties, particularly in protecting metals from corrosive environments. This application is significant in industrial settings, where corrosion can lead to substantial material and financial losses (Boughoues et al., 2020).

Properties

IUPAC Name

1-phenyl-N-[(4-propoxyphenyl)methyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-2-12-19-17-10-8-16(9-11-17)14-18-13-15-6-4-3-5-7-15;/h3-11,18H,2,12-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRDRSPUMZIWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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